molecular formula C16H21N3O3 B3013731 2,5-dimethyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide CAS No. 1705344-97-3

2,5-dimethyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide

Cat. No.: B3013731
CAS No.: 1705344-97-3
M. Wt: 303.362
InChI Key: SRKWIBSGDQHZRB-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly due to its core pyrazole-carboxamide structure. Pyrazole derivatives are a prominent class of heterocyclic compounds known for their diverse and potent pharmacological activities. Scientific literature extensively documents that pyrazole-based molecules exhibit a wide range of biological properties, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral activities . The specific molecular architecture of this compound, which incorporates a furan-3-carboxamide group linked to a pyrazole ring, is a common pharmacophore in the design of enzyme inhibitors. For instance, structurally related 1H-pyrazole-3-carboxamide derivatives have been developed as potent inhibitors of key kinases, such as FLT3 and cyclin-dependent kinases (CDKs), showing promising efficacy in models of acute myeloid leukemia . Another closely related pyrazole-carboxamide compound, AT7519, is a known CDK inhibitor, underscoring the therapeutic relevance of this chemical scaffold in oncology research . The tetrahydro-2H-pyran-4-yl)methyl group attached to the pyrazole nitrogen is a frequent motif in medicinal chemistry, often used to fine-tune the molecule's physicochemical properties, solubility, and metabolic stability. This combination of features makes this compound a valuable chemical tool for researchers investigating new biological pathways and developing novel therapeutic agents. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

2,5-dimethyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-11-7-15(12(2)22-11)16(20)18-14-8-17-19(10-14)9-13-3-5-21-6-4-13/h7-8,10,13H,3-6,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKWIBSGDQHZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its anticancer properties, enzyme inhibition, and overall pharmacological effects.

The molecular formula for this compound is C15H20N4O3C_{15}H_{20}N_{4}O_{3} with a molecular weight of approximately 288.35 g/mol. Its structure includes a furan ring and a pyrazole moiety, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exert significant cytotoxic effects on various cancer cell lines, including breast, colon, lung, and prostate cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer5.0Induction of apoptosis
Colon Cancer7.5Cell cycle arrest (G1 phase)
Lung Cancer6.0ROS production
Prostate Cancer8.0Inhibition of topoisomerase II

These findings suggest that the compound may act as a selective topoisomerase II inhibitor, similar to established chemotherapeutics like etoposide but with lower toxicity to normal cells .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has demonstrated selective inhibition of topoisomerase II without intercalating DNA, which is a common mechanism among many anticancer drugs. Molecular docking studies support its role as an ATP-dependent topoisomerase II catalytic inhibitor .

Table 2: Enzyme Inhibition Profile

EnzymeInhibition TypeIC50 (µM)
Topoisomerase IICompetitive10.0
Protein Kinase CNon-competitive15.0

Case Studies

One notable case study involved the evaluation of the compound's effects on human cancer cell lines in vitro. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability across all tested lines. Furthermore, flow cytometry analysis revealed increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituents attached to the pyrazole ring and the carboxamide-linked heterocycle. Below is a detailed comparison with key analogs:

Substituent Variations on the Pyrazole Ring

  • Target Compound : The pyrazole nitrogen at position 1 is substituted with a tetrahydro-2H-pyran-4-ylmethyl group, introducing a six-membered oxygenated ring. This group may improve solubility and reduce lipophilicity compared to aromatic substituents.
  • Analog 1: 2,5-Dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide () Substituent: Pyrazin-2-ylmethyl group.
  • Analog 2 : N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)tetrahydrofuran-3-carboxamide ()
    • Substituent: Tetrahydrofuran-3-carboxamide.
    • Impact: The five-membered tetrahydrofuran ring may decrease steric bulk compared to tetrahydro-2H-pyran, possibly improving membrane permeability .

Core Heterocycle Modifications

  • Target Compound : Furan-3-carboxamide core.
  • Analog 3: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide () Core: Pyrazole-4-carboxamide with chloro and cyano substituents. Impact: The electron-withdrawing groups (Cl, CN) may enhance reactivity but reduce bioavailability due to higher polarity .

Research Findings and Limitations

  • Synthetic Efficiency : The target compound’s synthesis likely employs carbodiimide-mediated coupling (as in ), but yields and purity data are unavailable. Analogs in achieve 62–71% yields via similar methods .
  • Thermal Stability : The absence of melting point data for the target compound limits direct comparison. Analogs with tetrahydrofuran or pyrazine substituents () may exhibit lower melting points due to reduced crystallinity .
  • Biological Data Gap: No direct studies on the target compound’s activity are cited. Predictions rely on structural analogies to patented GPR139 antagonists and pyrazole-carboxamide bioactive molecules .

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